Isopropyl isothiocyanate
Description
Properties
IUPAC Name |
2-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFEIBMZHEWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177045 | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating mustard-like aroma | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.955 | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2253-73-8 | |
| Record name | Isopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of a desulfurizing agent such as cyanuric chloride. This method is efficient and can be performed under mild aqueous conditions .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves the in situ generation of dithiocarbamate salts from isopropylamine and carbon disulfide, followed by their decomposition to form the isothiocyanate. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Reactivity with Nucleophiles
The -N=C=S group readily undergoes nucleophilic additions due to its electrophilic carbon center.
Reactions with Amines
Isopropyl isothiocyanate reacts with primary and secondary amines to form thiourea derivatives. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group .
Example:
- Conditions: Room temperature, neutral to mildly basic pH.
- Applications: Synthesis of thiourea-based pharmaceuticals and agrochemicals .
Reactions with Thiols
Under pH 6–8, this compound reacts with thiols (-SH) to form dithiocarbamates :
- Key Insight: This reactivity underpins its antimicrobial activity, as it disrupts bacterial enzymes via thiol conjugation .
Hydrolysis
In aqueous environments, this compound hydrolyzes to form a primary amine and carbon disulfide :
- Rate: Accelerated in acidic or basic conditions.
Cycloaddition Reactions
The isothiocyanate group participates in [2+2] and [4+1] cycloadditions, enabling the synthesis of heterocyclic compounds.
With Alkenes
Under UV light, this compound undergoes [2+2] cycloaddition with electron-deficient alkenes to form thietane derivatives :
With Azides
Reaction with organic azides produces tetrazole derivatives via a [4+1] cycloaddition mechanism :
Biological Interactions
This compound exhibits bioactive interactions via covalent modification of biomolecules:
Anti-Platelet Activity
- Mechanism: Inhibits platelet aggregation by modifying cysteine residues in integrin αIIbβ3 .
- Efficacy: Chitosan-coated vesicles of this compound show 99.47% anti-platelet activity in vitro .
Antimicrobial Action
- Target: Bacterial thioredoxin reductase, via dithiocarbamate formation with active-site thiols .
- Potency: Effective against E. coli and S. aureus at IC₅₀ = 12–18 μM .
Thermal and Photochemical Decomposition
At elevated temperatures (>150°C), this compound decomposes to release hydrogen sulfide and isocyanic acid :
Reactivity Comparison Table
Scientific Research Applications
Pharmaceutical Applications
Anti-Cancer Properties
Isopropyl isothiocyanate has been studied for its potential anti-cancer properties. Research indicates that IPI exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that IPI induced significant cell death at concentrations as low as 100 µg/mL after 72 hours of incubation, highlighting its potential as a therapeutic agent against cancer .
Formulation Development
Recent studies have focused on enhancing the bioavailability of IPI through novel drug delivery systems. For instance, IPI-loaded chitosan nano vesicles were developed to improve its solubility and therapeutic efficacy. These formulations showed promising results in terms of size, encapsulation efficiency, and enhanced anti-platelet and anti-thrombotic activities when compared to pure IPI .
| Formulation Type | Vesicle Size (nm) | Encapsulation Efficiency (%) | Anti-platelet Activity (%) |
|---|---|---|---|
| Pure IPI | N/A | N/A | 68.64 |
| IPI Vesicles (F3) | 298 ± 5.1 | 86.2 ± 5.3 | 99.47 |
| Chitosan-coated IPI (F3C) | 379 ± 4.5 | 77.3 ± 4.1 | Enhanced |
Agricultural Applications
Natural Pesticide
In agriculture, IPI is recognized for its effectiveness as a natural pesticide. It helps protect crops from pests and diseases, reducing reliance on synthetic chemicals and promoting sustainable farming practices . The use of IPI in pest management strategies can enhance crop yield while minimizing environmental impact.
Food Industry Applications
Flavoring Agent and Preservative
this compound is utilized in the food industry as a flavoring agent and preservative. Its antimicrobial properties help extend the shelf life of processed foods while enhancing their taste . This application is particularly beneficial in preserving food quality without resorting to synthetic additives.
Cosmetic Applications
Antimicrobial Properties
In cosmetics, IPI's antimicrobial properties make it a valuable ingredient in personal care products. It helps preserve formulations and improve skin health by preventing microbial growth . The incorporation of IPI into cosmetic products can enhance their efficacy while ensuring safety for consumers.
Case Study 1: Anti-Cancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with an observed cell death rate of over 50% at concentrations around 100 µg/mL after a 72-hour exposure period . This finding supports the potential use of IPI in cancer therapeutics.
Case Study 2: Enhanced Drug Delivery
Research on chitosan-coated IPI vesicles indicated improved mucoadhesive properties and intestinal permeation compared to standard formulations. The chitosan-coated vesicles showed an enhanced bleeding time and significant inhibition of platelet aggregation, suggesting their potential in therapeutic applications for cardiovascular conditions .
Mechanism of Action
The mechanism by which isopropyl isothiocyanate exerts its effects involves the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant enzymes, providing protection against cellular damage . Additionally, this compound can interact with proteins and enzymes, modifying their activity and leading to various biological effects .
Comparison with Similar Compounds
Isothiocyanates (ITCs) are classified into aliphatic (e.g., methyl, allyl, isopropyl) and aromatic (e.g., benzyl, phenethyl) derivatives based on their hydrocarbon backbone. Below, isopropyl isothiocyanate is compared to structurally and functionally related ITCs.
Repellent and Antimicrobial Activity
Aromatic ITCs consistently outperform aliphatic derivatives in repellent and antimicrobial activities:
- Benzyl isothiocyanate repels Haemaphysalis longicornis ticks at 0.00625 mg/cm² , the lowest effective dose among ITCs .
- Phenethyl isothiocyanate and phenyl isothiocyanate show repellency at 0.0125 mg/cm² and 0.025 mg/cm² , respectively .
This disparity arises from the aromatic ring’s role in enhancing molecular interactions with biological targets. Aromatic ITCs disrupt tick chemoreception and microbial membranes more effectively than aliphatic analogs .
Table 1: Repellent Activity of Selected ITCs Against H. longicornis
| Compound | Type | Minimum Effective Dose (mg/cm²) |
|---|---|---|
| Benzyl isothiocyanate | Aromatic | 0.00625 |
| Phenethyl isothiocyanate | Aromatic | 0.0125 |
| Phenyl isothiocyanate | Aromatic | 0.025 |
| Allyl isothiocyanate | Aliphatic | >0.1 (Inactive) |
| This compound | Aliphatic | >0.1 (Inactive) |
| Methyl isothiocyanate | Aliphatic | >0.1 (Inactive) |
Natural Occurrence and Chemotaxonomic Significance
This compound is a major component in specific plant taxa, distinguishing it from other ITCs:
- *Capparis cartilaginea: 31.0% in leaves ; 48.7% in yellow fruits .
- *Moringa peregrina: 7.0% in seed coats, 4.2% in stems .
- Capers (Capparis spinosa): Key flavor compound .
In contrast:
- Benzyl isothiocyanate dominates in Armoracia rusticana (horseradish) .
- Isobutyl isothiocyanate is prevalent in Moringa peregrina stems (92.9%) and seed coats (51.5%) .
Table 2: Distribution of ITCs in Plant Species
| Compound | Plant Source | Concentration (%) |
|---|---|---|
| This compound | Capparis cartilaginea | 31.0–48.7 |
| 2-Butyl isothiocyanate | Capparis cartilaginea | 18.1–49.8 |
| Benzyl isothiocyanate | Armoracia rusticana | Dominant |
| Isobutyl isothiocyanate | Moringa peregrina | 51.5–92.9 |
Chemical and Physical Properties
Aliphatic ITCs like this compound have simpler hydrocarbon backbones, resulting in lower molecular weights and higher volatility compared to aromatic derivatives:
Table 3: Chemical Properties of Selected ITCs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water |
|---|---|---|---|
| This compound | C₄H₇NS | 101.17 | Insoluble |
| Benzyl isothiocyanate | C₈H₇NS | 149.21 | Slightly soluble |
| Allyl isothiocyanate | C₄H₅NS | 99.15 | Insoluble |
| Phenethyl isothiocyanate | C₉H₉NS | 163.24 | Insoluble |
Data sourced from .
Biological Activity
Isopropyl isothiocyanate (IPI), a compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, while summarizing relevant research findings and case studies.
This compound is characterized by its low water solubility and high volatility. Its chemical structure facilitates interactions with various biological targets, contributing to its therapeutic potential.
Antimicrobial Activity
Research indicates that isothiocyanates, including IPI, exhibit significant antimicrobial properties against a range of pathogens:
- Helicobacter pylori : Studies have shown that IPI can inhibit the growth of H. pylori, a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) for IPI against resistant strains of H. pylori has been reported to be as low as 2 μg/mL, indicating potent antibacterial activity .
- Clostridium species : IPI has demonstrated effectiveness against Clostridium difficile and Clostridium perfringens, both of which are responsible for severe gastrointestinal infections .
Anticancer Properties
This compound has been investigated for its potential anticancer effects:
- Mechanism of Action : IPI induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has been shown to inhibit tumor growth in various cancer models by targeting multiple signaling pathways .
- Case Studies : In vivo studies have demonstrated that IPI can reduce tumor size in animal models of breast and colon cancer, highlighting its potential as a chemopreventive agent .
Anti-Platelet and Anti-Thrombotic Activity
Recent studies have focused on the formulation of IPI into chitosan-coated vesicles to enhance its bioavailability and therapeutic efficacy:
- Formulation Results : The chitosan-coated this compound vesicles exhibited improved mucoadhesion and intestinal permeation compared to uncoated IPI. Notably, these formulations showed an anti-platelet activity of 99.47% and significant inhibition of platelet aggregation (68.64%) .
| Property | Chitosan-Coated Vesicles (F3C) | Uncoated IPI Vesicles (F3) |
|---|---|---|
| Vesicle Size (nm) | 379 ± 4.5 | 298 ± 5.1 |
| Zeta Potential (mV) | +23.5 ± 2.8 | -18.7 |
| Encapsulation Efficiency (%) | 77.3 ± 4.1 | 86.2 ± 5.3 |
| Anti-Platelet Activity (%) | 99.47 | N/A |
| Inhibition of Platelet Aggregation (%) | 68.64 | N/A |
Q & A
Q. What are the standard protocols for synthesizing isopropyl isothiocyanate in laboratory settings?
this compound is commonly synthesized via nucleophilic substitution reactions using thiocyanate salts and isopropyl halides. A typical method involves reacting potassium thiocyanate with isopropyl bromide in a polar aprotic solvent (e.g., acetone) under reflux. Characterization often includes FT-IR for the -N=C=S functional group (stretching at ~2050 cm⁻¹) and GC-MS for purity validation . For reproducibility, ensure stoichiometric control and inert atmospheric conditions to minimize side reactions like hydrolysis .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification due to its high resolution for volatile compounds. For plant extracts, headspace GC-MS can isolate this compound from non-volatile matrix components. Liquid chromatography (LC) coupled with UV detection (λ = 240–260 nm) is less common but useful for thermally unstable derivatives. Calibration curves using internal standards (e.g., methyl isothiocyanate) improve accuracy .
Q. How can researchers isolate this compound from natural sources, such as plant extracts?
Steam distillation or hydrodistillation is effective for isolating volatile isothiocyanates from plant matrices like Capparis spinosa. Post-extraction, liquid-liquid extraction with dichloromethane or hexane concentrates the compound. Purity is confirmed via NMR (¹H and ¹³C) and compared to synthetic standards. Degradation during extraction can be mitigated by maintaining low temperatures and avoiding prolonged exposure to light .
Advanced Research Questions
Q. What experimental designs are optimal for studying the kinetic parameters of this compound in rearrangement reactions?
Time-resolved GC analysis, as demonstrated in studies on 2-chloro-2-propenyl isothiocyanate, can track reaction progress. Use pseudo-first-order conditions with excess nucleophile to simplify rate calculations. Thermodynamic parameters (e.g., ΔG‡) derived from Eyring plots require precise temperature control (±0.1°C). Isotopic labeling (e.g., ¹⁵N-thiocyanate) helps elucidate mechanistic pathways .
Q. How can researchers resolve discrepancies in reported reaction yields of this compound under varying catalytic conditions?
Discrepancies often arise from differences in catalyst purity, solvent polarity, or moisture content. Systematic studies using design of experiments (DoE) frameworks, such as factorial designs, can isolate critical variables. For example, trace water in solvents may hydrolyze intermediates, reducing yields. Cross-validate results using multiple characterization methods (e.g., NMR and GC-MS) to confirm product identity .
Q. What strategies prevent degradation of this compound in biological assays?
Stabilize the compound by storing solutions in anhydrous solvents (e.g., DMSO) at −80°C. In aqueous assays, use cyclodextrins or liposomes to encapsulate this compound, reducing hydrolysis. Monitor degradation via LC-MS/MS with stable isotope-labeled analogs as internal controls. Adjust pH to neutral or slightly acidic conditions to minimize nucleophilic attack by water .
Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and reaction energetics. Parameters like electrophilicity index and frontier molecular orbitals predict sites of nucleophilic/electrophilic attack. Validate models against experimental data, such as Hammett constants for substituent effects in thiocyanate reactions .
Methodological Considerations
- Data Contradiction Analysis : Compare experimental conditions (e.g., solvent, temperature) across studies. For example, higher yields in aprotic solvents versus hydrolysis in protic solvents explain variability .
- Reproducibility : Document reagent sources (e.g., Sigma-Aldrid≥99% purity) and instrument calibration protocols to align with published methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
